[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride [2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216451-39-6
VCID: VC6792777
InChI: InChI=1S/C10H10N2S.ClH/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10;/h1-6H,7,11H2;1H
SMILES: C1=CC=C(C(=C1)CN)C2=NC=CS2.Cl
Molecular Formula: C10H11ClN2S
Molecular Weight: 226.72

[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride

CAS No.: 1216451-39-6

Cat. No.: VC6792777

Molecular Formula: C10H11ClN2S

Molecular Weight: 226.72

* For research use only. Not for human or veterinary use.

[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride - 1216451-39-6

Specification

CAS No. 1216451-39-6
Molecular Formula C10H11ClN2S
Molecular Weight 226.72
IUPAC Name [2-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride
Standard InChI InChI=1S/C10H10N2S.ClH/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10;/h1-6H,7,11H2;1H
Standard InChI Key CZVFYMGNLHDZBB-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN)C2=NC=CS2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a phenyl group substituted at the ortho-position with a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) and a methanamine group. The hydrochloride salt forms via protonation of the primary amine, enhancing solubility in polar solvents. Key structural features include:

  • Thiazole ring: Aromatic system with nitrogen at position 1 and sulfur at position 3, contributing to electron-deficient properties .

  • Phenyl-thiazole linkage: The thiazole is directly bonded to the benzene ring at carbon 2, creating a planar conjugated system .

  • Methanamine hydrochloride: The CH2NH2-\text{CH}_2\text{NH}_2 group, protonated to CH2NH3+Cl-\text{CH}_2\text{NH}_3^+ \text{Cl}^-, introduces basicity and ionic character .

The IUPAC name, [2-(1,3-thiazol-2-yl)phenyl]methanamine; hydrochloride, reflects this connectivity .

Spectroscopic and Crystallographic Data

  • SMILES: C1=CC=C(C(=C1)CN)C2=NC=CS2.Cl .

  • InChIKey: CZVFYMGNLHDZBB-UHFFFAOYSA-N .

  • X-ray crystallography: While no crystal structure of this specific compound is publicly available, analogous thiazole-phenyl systems exhibit monoclinic or orthorhombic packing with intermolecular hydrogen bonds stabilizing the lattice .

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of thiazole-containing compounds often involves cyclization reactions between α-halo ketones and thioamides or thioureas . For [2-(1,3-thiazol-2-yl)phenyl]methanamine hydrochloride, a plausible route involves:

  • Bromination: Treatment of 2-(thiazol-2-yl)benzaldehyde with N\text{N}-bromosuccinimide (NBS) to introduce a bromine at the benzylic position.

  • Amination: Displacement of the bromide with ammonia or a protected amine source.

  • Salt formation: Reaction with hydrochloric acid to yield the hydrochloride salt .

One-Pot Methodologies

Recent advances in thiazole synthesis emphasize one-pot protocols to improve efficiency. For example, El-Sawah et al. demonstrated a four-step, one-pot synthesis of thiazol-2(3H)-imines using α-active methylene ketones, NBS, potassium thiocyanate, and primary amines . Adapting this approach, [2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride could be synthesized via:

2-(Thiazol-2-yl)benzaldehydeNBS, BPOEtOHα-bromo ketoneKSCNthiocyanate intermediateNH3methanamine derivativeHClhydrochloride salt\text{2-(Thiazol-2-yl)benzaldehyde} \xrightarrow[\text{NBS, BPO}]{\text{EtOH}} \text{α-bromo ketone} \xrightarrow[\text{KSCN}]{} \text{thiocyanate intermediate} \xrightarrow[\text{NH}_3]{} \text{methanamine derivative} \xrightarrow[\text{HCl}]{} \text{hydrochloride salt}

This method avoids chromatographic purification, aligning with green chemistry principles .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in water and polar aprotic solvents (e.g., DMSO, ethanol) due to ionic character; poorly soluble in nonpolar solvents .

  • Stability: Stable under ambient conditions but may degrade under strong acidic/basic conditions or prolonged UV exposure.

Analytical Characterization

Spectroscopic Techniques

  • 1H^1\text{H}-NMR: Aromatic protons (δ 7.2–8.1 ppm), thiazole protons (δ 6.8–7.0 ppm), and benzylic CH2NH3+-\text{CH}_2\text{NH}_3^+ (δ 3.5–4.0 ppm) .

  • IR: N–H stretches (~3200 cm1^{-1}), C=S (670 cm1^{-1}), and aromatic C–C (1600 cm1^{-1}) .

Chromatographic Methods

  • HPLC: Reverse-phase C18 column, mobile phase = acetonitrile/water (0.1% TFA), retention time ~6–8 minutes .

Future Directions

  • Pharmacological profiling: Screen for antimicrobial, anticancer, or neuroprotective activity.

  • Process optimization: Develop scalable one-pot syntheses to reduce waste.

  • Structural derivatization: Explore substitutions on the phenyl or thiazole rings to enhance bioactivity.

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